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Compound of Interest

Compound Name: U-101958 maleate

Cat. No.: B1682657 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the dopamine D4 receptor

affinity of U-101958 maleate, a selective ligand with significant research interest. This guide

includes quantitative binding data, detailed experimental methodologies for receptor affinity

determination, and a visualization of the pertinent signaling pathway.

Core Data Presentation: Receptor Binding Affinity
U-101958 maleate demonstrates high affinity and selectivity for the human dopamine D4

receptor. The following table summarizes its binding profile across various dopamine receptor

subtypes.

Compound Receptor Subtype Affinity (IC50)

U-101958 maleate Dopamine D4 2.7 nM[1][2]

Dopamine D2 1980 nM[2]

Dopamine D3 552 nM[2]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is

required for 50% inhibition in vitro.
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Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity of U-101958 maleate for the dopamine D4 receptor is

typically achieved through a competitive radioligand binding assay. This method measures the

ability of the unlabeled compound (U-101958 maleate) to displace a radiolabeled ligand from

the receptor.

Objective:
To determine the inhibitory constant (Ki) of U-101958 maleate for the human dopamine D4

receptor.

Materials:
Receptor Source: Cell membranes prepared from a stable cell line expressing the human

recombinant dopamine D4.4 receptor (e.g., HEK-293 or CHO cells).

Radioligand: A high-affinity dopamine D4 receptor radioligand, such as [³H]-Spiperone or

[³H]-N-Methylspiperone.

Test Compound: U-101958 maleate.

Non-specific Binding Control: A high concentration of a non-radiolabeled D4 antagonist (e.g.,

haloperidol or clozapine) to determine non-specific binding.

Assay Buffer: Typically 50 mM Tris-HCl, containing MgCl2 and other ions, pH 7.4.

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a

solution like polyethyleneimine (PEI) to reduce non-specific binding.

Scintillation Cocktail and Counter: For quantifying radioactivity.

Methodology:
Membrane Preparation:

Cultured cells expressing the D4 receptor are harvested and homogenized in an ice-cold

lysis buffer.
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The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the

cell membranes.

The membrane pellet is washed and resuspended in the assay buffer. Protein

concentration is determined using a standard protein assay (e.g., BCA assay).

Competitive Binding Assay:

A series of dilutions of U-101958 maleate are prepared in the assay buffer.

In a 96-well plate, the following are added to each well in a final volume of typically 250

µL:

Receptor membranes (a specific amount of protein, e.g., 10-50 µg).

A fixed concentration of the radioligand (typically at or near its Kd value for the D4

receptor).

Varying concentrations of U-101958 maleate (for the competition curve).

For total binding wells, only buffer is added instead of the test compound.

For non-specific binding wells, a high concentration of the non-labeled antagonist is

added.

The plate is incubated, usually for 60-90 minutes at room temperature or 30°C, to allow

the binding to reach equilibrium.

Filtration and Counting:

The incubation is terminated by rapid filtration of the assay mixture through the glass fiber

filters using a cell harvester. This separates the receptor-bound radioligand from the free

radioligand.

The filters are washed multiple times with ice-cold wash buffer to remove any unbound

radioactivity.
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The filters are then dried, and a scintillation cocktail is added.

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

Data Analysis:

The counts from the non-specific binding wells are subtracted from all other wells to

determine the specific binding.

The specific binding data is then plotted against the logarithm of the concentration of U-
101958 maleate.

A non-linear regression analysis is performed to fit a sigmoidal dose-response curve and

determine the IC50 value.

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki =

IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its

dissociation constant for the receptor.

Mandatory Visualizations
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors

(GPCRs).[3] Upon activation by an agonist, it couples to inhibitory G proteins (Gi/o), which in

turn inhibit the enzyme adenylyl cyclase.[3] This leads to a decrease in the intracellular

concentration of the second messenger cyclic AMP (cAMP).
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Caption: Dopamine D4 receptor Gi/o-coupled signaling pathway.
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Experimental Workflow: Competitive Radioligand
Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay for

determining the affinity of a test compound.
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Caption: Workflow for a competitive radioligand binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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